Cas no 57897-93-5 (2-(4-methyl-1-piperazinyl)-1H-Benzimidazole)

2-(4-methyl-1-piperazinyl)-1H-Benzimidazole structure
57897-93-5 structure
Product name:2-(4-methyl-1-piperazinyl)-1H-Benzimidazole
CAS No:57897-93-5
MF:C12H16N4
MW:216.28224
CID:1114348
PubChem ID:2773180

2-(4-methyl-1-piperazinyl)-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-1-piperazinyl)-1H-Benzimidazole
    • 2-(4-METHYL-PIPERAZIN-1-YL)-1H-BENZOIMIDAZOLE
    • 1-methyl 4(2-benzimidazolyl) piperazine
    • STK049641
    • CHEMBL18355
    • 57897-93-5
    • DTXSID301264040
    • 2-(4-methylpiperazin-1-yl)-1H-benzimidazole
    • 2-(4-methylpiperazino)-1H-1,3-benzimidazole
    • Oprea1_147863
    • SCHEMBL5309716
    • AKOS003573402
    • DB-301875
    • BDBM50019638
    • 2-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazole
    • SWGOGZZKIMYIKE-UHFFFAOYSA-N
    • 2-(4-methyl-1-piperazinyl)benzimidazole
    • Inchi: InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)
    • InChI Key: SWGOGZZKIMYIKE-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3N2

Computed Properties

  • Exact Mass: 216.137496527g/mol
  • Monoisotopic Mass: 216.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.2Ų

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